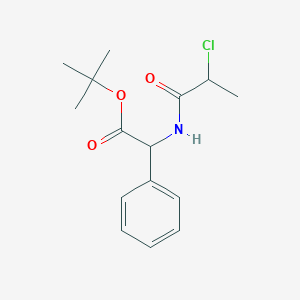
(2-Methyl-4-oxo-4H-quinazolin-3-yl)-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-oxo-4H-quinazolin-3-yl)-acetic acid, also known as MOQA, is a heterocyclic compound derived from quinazolinone. MOQA has been studied extensively in recent years due to its potential applications in a number of areas, such as synthetic chemistry, medicinal chemistry, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Synthesis of Derivatives : (2-Methyl-4-oxo-4H-quinazolin-3-yl)-acetic acid derivatives have been synthesized and characterized for potential biological activity. These derivatives include hydrazides, Mannich bases, and compounds with varied substituents, showing diverse biological activities (Havaldar & Patil, 2008).
Anticancer and Antioxidant Activities : Derivatives of this compound have been evaluated for their anticancer and antioxidant activities. Some synthesized α-aminophosphonates based on the quinazolinone moiety displayed significant anti-proliferative activity against various cancer cell lines, and compounds were also analyzed for their electronic and geometric characteristics (Awad et al., 2018).
Antimicrobial Activity
- Antimicrobial Properties : Various derivatives of this compound have been synthesized and demonstrated potential antimicrobial activity. This includes activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties (Chaitanya et al., 2017).
Novel Compound Synthesis
- Development of Novel Compounds : Research has focused on creating novel compounds using this compound as a precursor or a core component. These compounds are synthesized using various chemical reactions and characterized by different spectroscopic methods. The intent is often to explore their potential biological activities (Reddy et al., 2012).
Biological Applications
- Biologically Active Agents : Certain hydrazone derivatives synthesized from this compound have been screened for their antibacterial, acetylcholinesterase enzyme inhibitory, and antiviral activities, indicating its versatile use in developing biologically active agents (Sen Gupta & Rastogi, 1986).
Eigenschaften
IUPAC Name |
2-(2-methyl-4-oxoquinazolin-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7-12-9-5-3-2-4-8(9)11(16)13(7)6-10(14)15/h2-5H,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRPYXSTQBPOLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90876291 |
Source


|
| Record name | 4-OXO-3-QUINAZOLINEACETIC ACID,2-METHYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90876291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2603532.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide](/img/structure/B2603535.png)

![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2603538.png)
![[(Z)-[1-amino-2-(4-tert-butylphenyl)sulfonylethylidene]amino] thiophene-2-carboxylate](/img/structure/B2603539.png)
![5-amino-N-(2-ethoxyphenyl)-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2603541.png)




![3-methyl-N-((4-phenyl-1H-imidazol-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2603553.png)
